molecular formula C12H14ClFN2 B12931435 8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride

8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride

Cat. No.: B12931435
M. Wt: 240.70 g/mol
InChI Key: JFKJTFBXGWFCAD-UHFFFAOYSA-N
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Description

8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This compound, in particular, has shown promise in various scientific research applications, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its reduced forms.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base under basic conditions.

Scientific Research Applications

8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride can be compared with other indole derivatives such as:

Properties

Molecular Formula

C12H14ClFN2

Molecular Weight

240.70 g/mol

IUPAC Name

8-fluoro-9-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole;hydrochloride

InChI

InChI=1S/C12H13FN2.ClH/c1-15-11-7-14-6-5-8(11)9-3-2-4-10(13)12(9)15;/h2-4,14H,5-7H2,1H3;1H

InChI Key

JFKJTFBXGWFCAD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCNC2)C3=C1C(=CC=C3)F.Cl

Origin of Product

United States

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